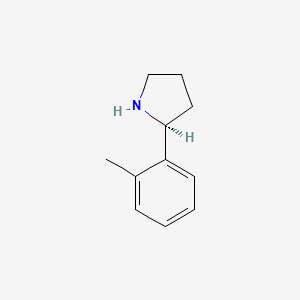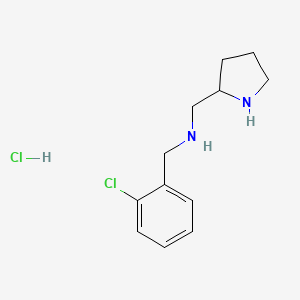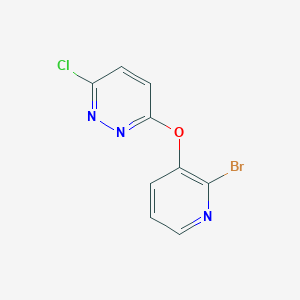
Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperazine Moiety: The quinoxaline core is then reacted with piperazine, often using a nucleophilic substitution reaction.
Cyclopropyl Group Addition:
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation Products: N-oxides of the piperazine ring.
Reduction Products: Dihydroquinoxaline derivatives.
Substitution Products: Alkylated or acylated derivatives at the piperazine nitrogen.
科学研究应用
Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
作用机制
The mechanism of action of Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride involves its interaction with various molecular targets:
Molecular Targets: It can bind to DNA, enzymes, or receptors, depending on its specific application.
Pathways Involved: In cancer research, it may inhibit cell proliferation by interfering with DNA replication or inducing apoptosis through mitochondrial pathways.
相似化合物的比较
Quinoxaline Derivatives: Such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline.
Piperazine Derivatives: Such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine.
Uniqueness: Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride is unique due to the presence of the cyclopropyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other quinoxaline and piperazine derivatives, potentially leading to different biological activities and applications.
属性
IUPAC Name |
N-cyclopropyl-3-piperazin-1-ylquinoxalin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5.ClH/c1-2-4-13-12(3-1)18-14(17-11-5-6-11)15(19-13)20-9-7-16-8-10-20;/h1-4,11,16H,5-10H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZVKKYYPQRBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3N=C2N4CCNCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-(2-(4-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile](/img/structure/B7897382.png)

